molecular formula C18H35NO7 B14317444 Dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 109643-66-5

Dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B14317444
CAS No.: 109643-66-5
M. Wt: 377.5 g/mol
InChI Key: MGRRUGJFOYKMRW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid can be approached by first preparing each component separately and then combining them under suitable conditions.

    Dodecan-1-amine: This can be synthesized through the reduction of dodecanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    2-Hydroxypropane-1,2,3-tricarboxylic acid: This is commonly obtained from natural sources such as citrus fruits or can be synthesized through the fermentation of sugars using microorganisms.

Industrial Production Methods

Industrial production of citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) is typically carried out through the fermentation of molasses or other sugar-containing substrates using the mold Aspergillus niger. Dodecan-1-amine can be produced on an industrial scale through the hydrogenation of dodecanenitrile.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine group in dodecan-1-amine can be oxidized to form a nitroso or nitro compound.

    Reduction: The carboxyl groups in 2-hydroxypropane-1,2,3-tricarboxylic acid can be reduced to form alcohols.

    Substitution: The hydroxyl group in 2-hydroxypropane-1,2,3-tricarboxylic acid can undergo substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alcohols, alkyl halides.

Major Products

    Oxidation: Formation of nitroso or nitro compounds from dodecan-1-amine.

    Reduction: Formation of alcohols from the carboxyl groups of 2-hydroxypropane-1,2,3-tricarboxylic acid.

    Substitution: Formation of esters or ethers from the hydroxyl group of 2-hydroxypropane-1,2,3-tricarboxylic acid.

Scientific Research Applications

Dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in the context of metabolic pathways involving citric acid.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid involves its interaction with various molecular targets and pathways:

    Amines: The amine group can interact with enzymes and receptors, potentially inhibiting or activating biological processes.

    Tricarboxylic Acid: The tricarboxylic acid component can participate in metabolic pathways such as the citric acid cycle, influencing energy production and other cellular processes.

Comparison with Similar Compounds

Dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid can be compared with other similar compounds to highlight its uniqueness:

    Citric Acid:

    Other Tricarboxylic Acids: Compounds such as isocitric acid and aconitic acid share structural similarities with citric acid but differ in their specific chemical properties and applications.

Properties

CAS No.

109643-66-5

Molecular Formula

C18H35NO7

Molecular Weight

377.5 g/mol

IUPAC Name

dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C12H27N.C6H8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-13H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

MGRRUGJFOYKMRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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